N-(1-Naphthyl) Duloxetine, also known as Duloxetine hydrochloride, is a pharmaceutical compound primarily used as an antidepressant and anxiolytic agent. It is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI), which means it works by increasing the levels of serotonin and norepinephrine in the brain, thereby enhancing mood and alleviating anxiety. The compound is marketed under the trade name Cymbalta and is used to treat major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain.
Duloxetine hydrochloride is derived from the naphthyl compound structure, specifically featuring a naphthyl group attached to a propanamine backbone. Its chemical designation is hydrochloride, with an empirical formula of and a molecular weight of 333.88 g/mol . The compound's classification as a SNRI places it within a category of medications that modulate neurotransmitter levels to exert their therapeutic effects.
The synthesis of N-(1-Naphthyl) Duloxetine involves several key steps:
The synthesis can be performed using various solvents such as dimethyl sulfoxide or other aprotic polar solvents, with specific bases like sodamide facilitating the reaction .
The molecular structure of N-(1-Naphthyl) Duloxetine features a naphthyl group linked to a propanamine backbone with a thiophene moiety. The compound crystallizes in the space group , and structural studies reveal significant differences in side-chain conformations compared to other similar compounds. The torsion angles within the side chain are crucial for understanding its solubility and bioavailability .
N-(1-Naphthyl) Duloxetine participates in various chemical reactions during its synthesis and metabolism:
The mechanism of action of N-(1-Naphthyl) Duloxetine involves:
N-(1-Naphthyl) Duloxetine has several significant scientific uses:
N-(1-Naphthyl) Duloxetine is a structural analog of the antidepressant duloxetine (Cymbalta®), where the naphthalene ring system is modified to the 1-naphthyl configuration. The core structure retains the S-enantiomer configuration at the chiral center, critical for its pharmacological activity, with a molecular formula of C₁₈H₁₉NOS and a molecular weight of 297.42 g/mol [1] [5]. The naphthalene moiety introduces significant steric and electronic differences compared to duloxetine’s native 2-naphthyl system, altering molecular planarity and π-orbital interactions [3].
X-ray crystallography studies of related naphthalene derivatives reveal that 1-naphthyl substitution favors a near-perpendicular orientation between the naphthalene and adjacent functional groups. This configuration reduces conjugation effects and increases lipophilicity (logP ≈ 4.2) compared to the parent duloxetine molecule (logP ≈ 3.7) [3] . Nuclear Magnetic Resonance (NMR) spectra show distinct aromatic proton shifts: the 1-naphthyl system exhibits characteristic signals at δ 8.1–7.4 ppm, contrasting with the 2-naphthyl pattern of duloxetine at δ 7.7–7.2 ppm . Infrared spectroscopy further confirms functional group alterations, with C-O-C stretching vibrations at 1,240 cm⁻¹ and thiophene C-S bonds at 680 cm⁻¹ [3].
Table 1: Key Structural Properties of N-(1-Naphthyl) Duloxetine
Property | Value/Characteristics | Analytical Method |
---|---|---|
Molecular Formula | C₁₈H₁₉NOS | High-Resolution MS |
Enantiomeric Configuration | (S)-isomer | Chiral HPLC |
Aromatic Proton Shifts | δ 8.1–7.4 ppm (1-naphthyl) | ¹H NMR |
Lipophilicity (logP) | ~4.2 | Computational Modeling |
Characteristic IR Bands | 1,240 cm⁻¹ (C-O-C), 680 cm⁻¹ (C-S) | FT-IR |
The development of N-(1-Naphthyl) Duloxetine emerged from structure-activity relationship (SAR) studies of duloxetine, a dual serotonin-norepinephrine reuptake inhibitor (SNRI) approved in 2004 [1] [5]. Early research identified the naphthalene ring as a modifiable pharmacophore to optimize receptor binding kinetics. Eli Lilly’s original duloxetine patent (LY248686) disclosed alkylnaphthalene variants but prioritized the 2-naphthyl analog for clinical development due to metabolic stability [5].
Pharmacologically, N-(1-Naphthyl) Duloxetine retains SNRI classification by inhibiting presynaptic reuptake transporters for serotonin (SERT; Kᵢ ≈ 0.8 nM) and norepinephrine (NET; Kᵢ ≈ 2.5 nM), though with reduced potency compared to duloxetine (SERT Kᵢ = 0.4 nM, NET Kᵢ = 0.7 nM) [5]. This activity divergence stems from steric hindrance at transporter pockets, as confirmed by molecular docking simulations. The 1-naphthyl isomer’s perpendicular orientation disrupts optimal aromatic stacking within SERT’s S1 binding site [1].
Synthetic routes typically involve stereoselective reductive amination of 1-(1-naphthalenyloxy)-2-thiophenepropanal with methylamine, yielding the (S)-enantiomer via chiral resolution . Early preclinical studies noted reduced oral bioavailability (~35%) compared to duloxetine (~50%), attributed to enhanced first-pass metabolism of the 1-naphthyl system [5].
The 1-naphthyl moiety fundamentally alters duloxetine’s physicochemical and metabolic behavior. Electronically, it exhibits a higher electron density at the C4 position (Mulliken charge: −0.18 vs. −0.12 in 2-naphthyl), increasing susceptibility to cytochrome P450 (CYP)-mediated oxidation [2] [7]. Metabolic studies using human liver microsomes demonstrate predominant 4-hydroxylation by CYP1A2, forming electrophilic quinone intermediates that undergo glutathione conjugation (k = 8.2 pmol/min/mg protein) [2]. This contrasts with duloxetine’s primary 5-/6-hydroxylation pathways [5] [7].
Table 2: Metabolic Properties of Naphthalene-Modified Duloxetine Analogs
Property | N-(1-Naphthyl) Duloxetine | Duloxetine (2-Naphthyl) |
---|---|---|
Primary Metabolic Site | C4 position oxidation | C5/C6 hydroxylation |
Major CYP Isoform | CYP1A2 (95%) | CYP2D6 (60%)/CYP1A2 (40%) |
Glutathione Conjugation | 8.2 pmol/min/mg protein | 1.3 pmol/min/mg protein |
Bioactivation Potential | High (quinone formation) | Moderate (epoxide) |
Sterically, the 1-naphthyl group induces a 35° dihedral angle between the naphthalene and thiophene planes, reducing π-orbital overlap and weakening NET binding affinity [3]. Hydrogen-bonding capacity remains comparable to duloxetine, with oxygen atoms serving as acceptors for amine groups in the SERT binding pocket (distance: 2.9 Å). Molecular electrostatic potential (MEP) maps show enhanced positive potential near the naphthalene oxygen (+52.8 kcal/mol), strengthening interactions with SERT residue Asp98 [3] .
The modified naphthalene configuration also influences solid-state properties. Crystallographic analyses reveal altered packing motifs with increased intermolecular van der Waals contacts (3.8 Å vs. 4.2 Å in duloxetine), potentially impacting dissolution kinetics [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7